Kalata B8 is a cyclic peptide belonging to the cyclotide family, characterized by its unique structural features and biological activities. Cyclotides, including Kalata B8, are known for their stability and diverse functions, making them of significant interest in various scientific fields. Kalata B8 is derived from the plant Oldenlandia affinis and exhibits notable antiviral properties, contributing to its classification as a potential therapeutic agent.
Kalata B8 is isolated from the aerial parts of the plant Oldenlandia affinis, which is native to tropical regions. The extraction process typically involves using a dichloromethane/methanol solvent mixture to obtain the peptide from the plant material . This compound represents a hybrid structure within the cyclotide family, displaying characteristics of both Möbius and bracelet cyclotides .
Kalata B8 is classified under cyclotides, which are disulfide-rich peptides known for their cyclic structure and robust stability against enzymatic degradation. Cyclotides are further divided into two main subfamilies: Möbius and bracelet cyclotides. Kalata B8's structure shows similarities to both types, particularly in its loop configurations .
The synthesis of Kalata B8 can be approached through both natural extraction and synthetic methods. The natural extraction involves solvent extraction followed by purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the peptide .
In synthetic approaches, solid-phase peptide synthesis (SPPS) is commonly employed. This method allows for the precise assembly of peptide chains on a solid support, facilitating the formation of cyclic structures through oxidative folding processes .
Kalata B8 features a cyclic backbone stabilized by multiple disulfide bonds. Its structure includes several loops formed by amino acid residues that contribute to its biological activity. The specific arrangement of these loops distinguishes it from other cyclotides .
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate the three-dimensional structure of Kalata B8. These techniques reveal that the peptide adopts a compact conformation with distinct loop arrangements that are critical for its function .
Kalata B8 undergoes several chemical reactions that are essential for its activity. The formation of disulfide bonds during synthesis is crucial for stabilizing its cyclic structure. Additionally, interactions with target biomolecules can lead to various biochemical responses.
The oxidative folding process during synthesis involves the formation of disulfide bonds between cysteine residues, which is vital for achieving the correct conformation necessary for biological activity .
The mechanism by which Kalata B8 exerts its biological effects involves binding to specific cellular targets, leading to disruption of cellular processes. This may include interference with viral replication or modulation of cell signaling pathways.
Research indicates that Kalata B8 possesses antiviral properties, potentially acting through mechanisms similar to those observed in other cyclotides, such as membrane disruption or inhibition of viral entry into host cells .
Kalata B8 is characterized by its robust stability under various environmental conditions, which is attributed to its cyclic nature and disulfide-rich structure. It exhibits solubility in aqueous solutions and retains activity across a range of pH levels.
The chemical properties include:
Relevant analyses have shown that Kalata B8 maintains structural integrity even under extreme conditions, making it suitable for therapeutic applications .
Kalata B8 has garnered attention for its potential applications in various scientific fields:
Kalata B8 was first isolated from the African medicinal plant Oldenlandia affinis (Rubiaceae), a species traditionally used by indigenous communities to accelerate childbirth. Initial research identified its presence in plant extracts alongside other kalata-type cyclotides, but it was distinguished by unique chromatographic behavior and mass spectrometry profiles [1] [4]. Unlike the prototypic kalata B1 (discovered in the 1970s), Kalata B8 was characterized in the mid-2000s through a combination of reverse-phase HPLC, enzymatic cleavage, and Edman degradation. Its isolation marked a critical milestone in expanding the known diversity of the cyclotide family [2] [4]. Oldenlandia affinis expresses a suite of cyclotides (kalata B1–B8), with Kalata B8 representing a minor component in the plant’s peptide arsenal, suggesting specialized ecological or physiological roles [1] [8].
Table 1: Key Milestones in Kalata B8 Research
Year | Event | Methodology | Significance |
---|---|---|---|
2006 | First isolation and naming | RP-HPLC, Edman degradation | Expanded cyclotide diversity in O. affinis |
2006 | NMR structure determination (PDB: 2B38) | Solution NMR spectroscopy | Revealed hybrid structural features |
2006 | Anti-HIV activity reported | Cell-based infectivity assays | Demonstrated therapeutic potential |
Cyclotides are classified into three subfamilies: Möbius (e.g., kalata B1, with a cis-proline in loop 5), bracelet (e.g., cycloviolacin O2, lacking the twist), and trypsin inhibitors (e.g., MCoTI-II). Kalata B8 defies simple classification, sharing sequence motifs with both Möbius and bracelet subfamilies. Genomic analyses of O. affinis reveal that Kalata B8 is encoded by a dedicated gene Oak8, which features an endoplasmic reticulum signal sequence, N-terminal propeptide, and a mature cyclotide domain. Phylogenetically, Oak8 clusters with bracelet-type genes but retains a partial Möbius signature in its precursor architecture [1] [6] [10].
Comparative studies of cyclotide-bearing plants (Rubiaceae, Violaceae, Cucurbitaceae) indicate that Kalata B8 emerged from gene duplication and divergence events within the Rubiaceae lineage. Its sequence identity is ≤45% with typical Möbius cyclotides and ≤60% with bracelets, supporting its status as an evolutionary intermediate [1] [6].
Table 2: Cyclotide Subfamily Classification and Kalata B8's Position
Subfamily | Defining Feature | Example | Kalata B8 Similarity |
---|---|---|---|
Möbius | cis-Pro in loop 5 | Kalata B1 | Low (conserved Cys only) |
Bracelet | No twist; hydrophobic residues | Cycloviolacin O2 | Moderate (loop homology) |
Trypsin Inhibitor | Chymotrypsin inhibition | MCoTI-II | None |
Hybrid | Mixed Möbius/bracelet motifs | Kalata B8 | N/A |
Kalata B8’s hybrid nature is most evident in its primary sequence and tertiary structure:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1